molecular formula C11H22N2O B1661666 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine CAS No. 933760-10-2

1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine

Cat. No. B1661666
CAS RN: 933760-10-2
M. Wt: 198.31
InChI Key: WPRDDJXDDYCXFJ-UHFFFAOYSA-N
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Description

1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine, commonly referred to as THPMP, is a chemical compound that has gained significant attention in the field of scientific research. THPMP is a piperidine derivative that has been synthesized using various methods and has been studied for its potential applications in biochemical and physiological research.

Mechanism Of Action

THPMP acts as a sigma-1 receptor agonist, which means it activates the receptor and enhances its function. The activation of sigma-1 receptors by THPMP has been shown to modulate various cellular processes such as calcium signaling, protein folding, and mitochondrial function. The exact mechanism of action of THPMP on sigma-1 receptors is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
THPMP has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of ion channels, inhibit the growth of cancer cells, and enhance the function of mitochondria. THPMP has also been shown to have neuroprotective effects and may have potential therapeutic applications in various neurological diseases such as Parkinson's disease and multiple sclerosis.

Advantages And Limitations For Lab Experiments

THPMP has several advantages for use in lab experiments. It is a highly specific and potent sigma-1 receptor agonist, which allows for precise modulation of the receptor's function. THPMP is also relatively easy to synthesize and has good stability under physiological conditions. However, THPMP has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on THPMP. One area of research is the development of more potent and selective sigma-1 receptor agonists for use in therapeutic applications. Another area of research is the investigation of the role of sigma-1 receptors in various diseases and the potential therapeutic applications of sigma-1 receptor agonists. Additionally, further studies are needed to fully understand the mechanism of action of THPMP on sigma-1 receptors and its effects on cellular processes.

Scientific Research Applications

THPMP has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and neuronal signaling. THPMP has been used as a tool compound to study the function of sigma-1 receptors and their potential therapeutic applications in various diseases such as Alzheimer's disease and cancer.

properties

IUPAC Name

1-(oxan-4-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-11-1-5-13(6-2-11)9-10-3-7-14-8-4-10/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRDDJXDDYCXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213959
Record name 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine

CAS RN

933760-10-2
Record name 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933760-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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